(3-Methylphenyl)methanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

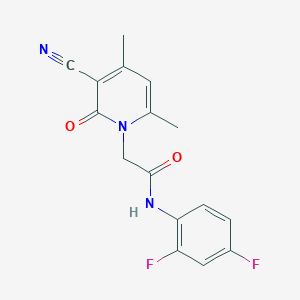

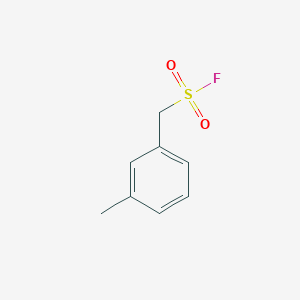

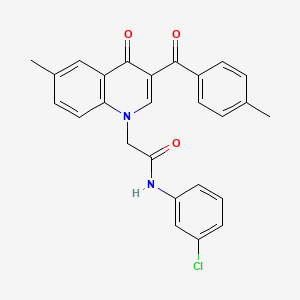

“(3-Methylphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1888929-48-3 . Its IUPAC name is m-tolylmethanesulfonyl fluoride . The molecular weight of this compound is 188.22 .

Synthesis Analysis

A typical synthesis of methanesulfonyl fluoride involves treating methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water and then steam distilling the product out .

Molecular Structure Analysis

The InChI code for “(3-Methylphenyl)methanesulfonyl fluoride” is 1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 . This code provides a standard way to encode the molecular structure using text.

Physical And Chemical Properties Analysis

“(3-Methylphenyl)methanesulfonyl fluoride” has a molecular weight of 188.22 . More detailed physical and chemical properties are not available in the search results.

Applications De Recherche Scientifique

Inhibition and Enzyme Reactivity Studies

Acceleration of Acetylcholinesterase Reaction Rates : Methanesulfonyl fluoride, related structurally to (3-Methylphenyl)methanesulfonyl fluoride, has been studied for its oxydiaphoric (acid-transferring) inhibition properties on acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This research highlighted the significant acceleration of reaction rates when substituted ammonium ions are present, offering insights into enzyme-substrate interactions and potential therapeutic applications (Kitz & Wilson, 1963).

Effects of Fluoride on Methanesulfonates : Investigations into the reactions of methanesulfonates with acetylcholinesterase revealed that fluoride ions inhibit the sulfonylation process, a finding that provides a deeper understanding of enzyme inhibition and could inform the development of new inhibitors (Greenspan & Wilson, 1970).

Chemical Synthesis and Applications

Vinyl Fluorides Synthesis : The use of derivatives of methanesulfonyl fluoride in the synthesis of vinyl fluorides through the Horner-Wittig reaction has been documented, showcasing the compound's role in facilitating the introduction of fluorine into organic molecules, which is valuable for material science and pharmaceutical chemistry (McCarthy et al., 1990).

Nucleophilic Aromatic Substitution : A study on poly(arylene ether)s with pendant phenylsulfonyl groups revealed that methanesulfonyl fluoride derivatives facilitate nucleophilic aromatic substitution reactions, highlighting their significance in polymer chemistry for the development of materials with specific properties (Kaiti et al., 2006).

Environmental and Analytical Chemistry

Fluoride Sensing in Drinking Water : Research on Lewis acidic stiborafluorenes for the fluorescence turn-on sensing of fluoride in drinking water demonstrates the potential of sulfonyl fluoride derivatives in environmental monitoring and analysis, offering a method to detect fluoride levels at ppm concentrations, which is crucial for public health and safety (Hirai & Gabbaï, 2014).

Safety And Hazards

Methanesulfonyl fluoride is known to be corrosive and highly toxic . It can cause severe skin burns and serious eye damage. It is also a lachrymator, meaning its vapor causes tears in eyes . It has a pungent odor and undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides .

Propriétés

IUPAC Name |

(3-methylphenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHDNFCQZFKSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylphenyl)methanesulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)

![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)